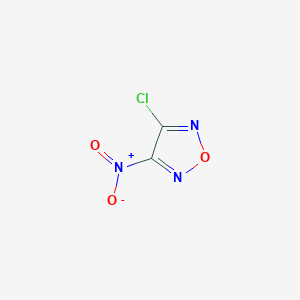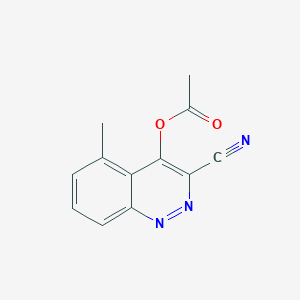![molecular formula C36H24N2 B13104408 5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13104408.png)
5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole is a complex organic compound belonging to the class of fused-ring carbazole derivatives. These compounds are known for their extended π-electron systems, good thermal stability, and tunable frontier orbital energies, making them highly valuable in various electronic applications .
Métodos De Preparación
The synthesis of 5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed reactions, such as intermolecular amination and intramolecular direct arylation . These reactions are often carried out under controlled conditions, including specific temperatures and the presence of catalysts like palladium or copper .
Análisis De Reacciones Químicas
5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized carbazole derivatives .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of advanced materials with unique electronic properties . In industry, it is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mecanismo De Acción
The mechanism of action of 5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with specific molecular targets and pathways. The compound’s extended π-electron system allows it to participate in electron transfer processes, which are crucial for its function in electronic devices . Additionally, its ability to undergo various chemical reactions enables it to interact with biological molecules, making it useful in medicinal applications .
Comparación Con Compuestos Similares
Similar compounds to 5-([1,1’-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole include other fused-ring carbazole derivatives such as indolocarbazole, indenocarbazole, benzofurocarbazole, benzothienocarbazole, and diindolocarbazole . These compounds share similar electronic properties but differ in their specific molecular structures and functional groups, which can affect their stability, reactivity, and applications .
Propiedades
Fórmula molecular |
C36H24N2 |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
5-phenyl-11-(3-phenylphenyl)indolo[3,2-b]carbazole |
InChI |
InChI=1S/C36H24N2/c1-3-12-25(13-4-1)26-14-11-17-28(22-26)38-34-21-10-8-19-30(34)32-23-35-31(24-36(32)38)29-18-7-9-20-33(29)37(35)27-15-5-2-6-16-27/h1-24H |
Clave InChI |
BZFGYJPKNQBZSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC6=C(C=C53)C7=CC=CC=C7N6C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


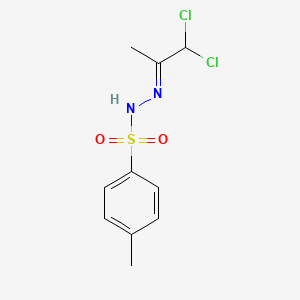
![4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione](/img/structure/B13104326.png)


![oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol](/img/structure/B13104357.png)
![4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104377.png)
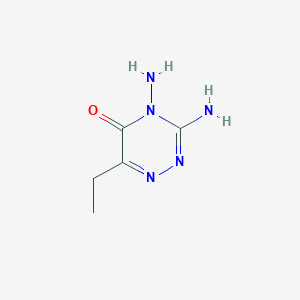
![5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one](/img/structure/B13104382.png)
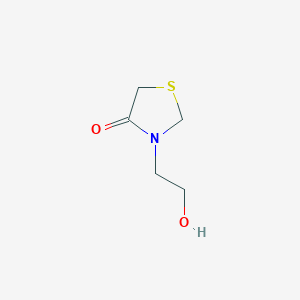
![2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B13104399.png)
